molecular formula C23H24N6O2 B2812892 N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1257546-39-6

N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2812892
CAS No.: 1257546-39-6
M. Wt: 416.485
InChI Key: JDTUAFMUOCOBSY-UHFFFAOYSA-N
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Description

N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound featuring a pyrimidine ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between an appropriate β-diketone and guanidine in the presence of a base such as sodium ethoxide.

    Amination: The pyrimidine core is then aminated using p-toluidine under reflux conditions to introduce the p-tolylamino group.

    Coupling Reaction: The aminated pyrimidine is coupled with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with 5-oxopyrrolidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibiting them can help control diseases like cancer.

Medicine

In medicine, this compound is being explored for its anticancer properties. By inhibiting specific kinases, it can potentially stop the proliferation of cancer cells, making it a candidate for targeted cancer therapies.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the creation of drugs with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Another kinase inhibitor used in cancer treatment.

    Dasatinib: A multi-kinase inhibitor with a broader spectrum of activity.

    Erlotinib: Targets epidermal growth factor receptor (EGFR) tyrosine kinase.

Uniqueness

N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain kinases with potentially fewer side effects compared to broader-spectrum inhibitors like dasatinib. Its structure also provides opportunities for further modifications to enhance its efficacy and selectivity.

This compound’s potential in targeted cancer therapy, combined with its unique structural features, makes it a significant subject of ongoing research in medicinal chemistry.

Properties

IUPAC Name

N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-14-3-5-18(6-4-14)27-23-24-15(2)13-20(29-23)25-16-7-9-17(10-8-16)26-22(31)19-11-12-21(30)28-19/h3-10,13,19H,11-12H2,1-2H3,(H,26,31)(H,28,30)(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUAFMUOCOBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4CCC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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